molecular formula C19H27N7O2 B2773114 1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea CAS No. 2034408-40-5

1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea

Cat. No. B2773114
M. Wt: 385.472
InChI Key: ZWGZUXGGHNROJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes the study of properties like melting point, boiling point, solubility, density, molar mass, etc., and chemical properties like reactivity, flammability, etc.


Scientific Research Applications

Synthesis and Chemical Properties

  • Triazine Derivatives Synthesis : Research has focused on the synthesis of 1,3,5-triazine derivatives, highlighting methods for creating compounds with potential biological activity. The synthesis involves cyclization and interaction with various amines and other reagents to produce new compounds, showcasing the versatility and chemical reactivity of triazine-based structures (Zhang Li-hu, 2014).

  • Kinase Inhibitor Metabolites : Another area of application is in the stereoselective synthesis of active metabolites of potent kinase inhibitors, demonstrating the compound's relevance in medicinal chemistry and drug development. This includes detailed synthesis routes, highlighting the chemical's role in generating pharmacologically active agents (Zecheng Chen et al., 2010).

  • Chemical Reactions and Derivatives Formation : The compound and its related structures are used in reactions forming various heterocyclic compounds, indicating its utility in creating diverse chemical entities for further application in research and development (V. V. Dovlatyan et al., 2008).

Biological and Pharmacological Research

  • Phosphatidylinositol-3-Kinase (PI3K)/mTOR Inhibitors : Triazine derivatives, closely related to the chemical of interest, have been studied for their potent inhibitory effects on PI3K/mTOR signaling pathways. These pathways are crucial in cell proliferation and survival, making these derivatives significant in cancer research (A. Venkatesan et al., 2010).

  • Antiviral Activity : Certain derivatives synthesized from triazine-based compounds have been evaluated for their antiviral activities, showcasing the potential of these chemicals in developing antiviral therapies (B. Selvakumar et al., 2018).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-(3,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O2/c1-13-5-6-15(11-14(13)2)21-19(27)20-12-16-22-17(25(3)4)24-18(23-16)26-7-9-28-10-8-26/h5-6,11H,7-10,12H2,1-4H3,(H2,20,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGZUXGGHNROJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea

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